molecular formula C25H25BrFN3O3S B11109140 N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11109140
M. Wt: 546.5 g/mol
InChI Key: VFMNBQIICPZTRK-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that features a combination of benzyl, bromo, fluorophenyl, piperazinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Benzyl Bromide Intermediate: This can be achieved by reacting benzyl alcohol with hydrobromic acid under reflux conditions.

    Synthesis of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 4-fluorophenylpiperazine with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the benzyl bromide intermediate with the piperazine derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a sulfone or sulfoxide.

Scientific Research Applications

N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is not well-documented. based on its structure, it is likely to interact with various molecular targets such as enzymes or receptors. The presence of the piperazine and fluorophenyl groups suggests potential activity at neurotransmitter receptors, which could be explored in further research.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-bromobenzamide: Similar in structure but lacks the piperazine and fluorophenyl groups.

    N-(4-fluorophenyl)-2-bromobenzamide: Contains the fluorophenyl and bromobenzamide moieties but lacks the piperazine group.

Uniqueness

N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25BrFN3O3S

Molecular Weight

546.5 g/mol

IUPAC Name

N-benzyl-4-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H25BrFN3O3S/c26-21-6-12-24(13-7-21)34(32,33)30(18-20-4-2-1-3-5-20)19-25(31)29-16-14-28(15-17-29)23-10-8-22(27)9-11-23/h1-13H,14-19H2

InChI Key

VFMNBQIICPZTRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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